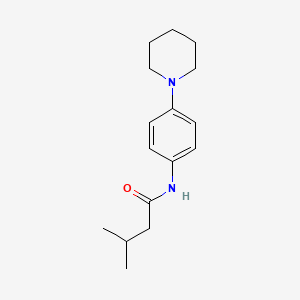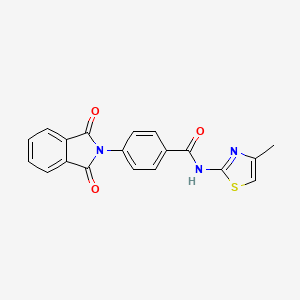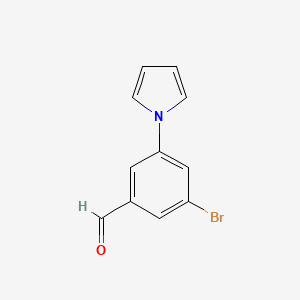![molecular formula C65H71Cl2P2Ru B2912534 [Rucl(P-cymene)((S)-xylbinap)]CL CAS No. 944451-24-5](/img/structure/B2912534.png)
[Rucl(P-cymene)((S)-xylbinap)]CL
Descripción general
Descripción
[Rucl(P-cymene)((S)-xylbinap)]CL is a chiral precious metal catalyst . It’s also known as Chloro [(S)-(-)-2,2’-bis(di(3,5-xylyl)phosphino)-1,1’-binaphthyl] (p-cymene)ruthenium (II) chloride . It has applications in asymmetric hydrogenation and isomerization reactions .
Synthesis Analysis
The synthesis of this compound involves substitution reactions from the precursor dimer . The controlled reaction of [RuCl2(p-cymene)]2 with H2IMes generates the previously challenging precatalyst and Ru synthon RuCl2(p-cymene)(H2IMes) (Ru-2) in 96% isolated yield .Molecular Structure Analysis
The molecular formula of this compound is C62H62Cl2P2Ru . It’s structurally similar to (benzene)ruthenium dichloride dimer .Chemical Reactions Analysis
This compound has been used in the asymmetric transfer hydrogenation of functionalized dihydroisoquinolines . It’s also been used in the high-yield synthesis of a long-sought, labile Ru-NHC complex .Physical And Chemical Properties Analysis
This compound is a solid at 20 degrees Celsius . It’s air sensitive and should be stored under inert gas . Its molecular weight is 1041.1 g/mol .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Synthesis and Structures of Ruthenium(II) Arene Derivatives
Ruthenium(II) arene derivatives, including compounds similar to [Rucl(P-cymene)((S)-xylbinap)]CL, have been synthesized and structurally characterized. These compounds have been evaluated for their antiproliferative activities against various cancer cell lines, demonstrating the potential application of Ruthenium(II) complexes in cancer research (Su et al., 2015).
Catalysis and Ligand Reactivity
Research has explored the synthesis of pincer Ruthenium RuCl(CNN)(PP) catalysts from [RuCl(μ-Cl)(η6-p-cymene)]2, highlighting the reactivity and potential applications of such complexes in catalysis and ligand interaction studies (Zhang & Baratta, 2013).
Asymmetric Hydrogenation Applications
The use of trans-RuCl(2)[(R)-xylbinap][(R)-daipen] or the S,S complex, closely related to this compound, has been efficient in asymmetric hydrogenation of hetero-aromatic ketones. This method enables asymmetric synthesis of various compounds, such as duloxetine (Ohkuma et al., 2000).
Structural and Catalytic Studies of Ruthenium(II) Complexes
Structural analysis of Ruthenium(II) complexes with various ligands, including studies on their catalytic properties, offers insights into the multifaceted applications of these complexes in chemistry (Pelagatti et al., 2005).
Antimicrobial and Biological Activity
Antimicrobial Properties of Ruthenium(II)–arene Complexes
The antimicrobial activities of water-soluble ruthenium-p-cymene complexes, such as Ru(eta(6)-p-cymene)X-2, have been evaluated against various bacterial and fungal strains. These complexes offer potential applications in the development of new antimicrobial agents (Allardyce et al., 2003).
Inhibition of Cancer Cell Growth by Ruthenium(II) Arene Complexes
Studies on the inhibition of cancer cell growth by organometallic ruthenium(II) complexes, including [(eta(6)-arene)Ru(X)(Y)(Z)] types, have been conducted. These complexes exhibit potential as novel metal-based anticancer agents with unique mechanisms of action (Morris et al., 2001).
Biosensor Applications and Molecular Interactions
Biosensor Applications and Antimicrobial Agents
Ruthenium(II) complexes of thiosemicarbazone have been synthesized and evaluated for their biosensor applications and antimicrobial activities. These findings indicate potential uses in biosensing and as antimicrobial agents (Yıldırım et al., 2014).
Binding of Ruthenium(II) and Osmium(II) Complexes to Oligonucleotides
The binding of Ru(II) and Os(II) p-cymene dichloride complexes to oligonucleotides has been studied, shedding light on their interaction with DNA, a potential target in vivo. These findings contribute to the understanding of the biological activity of these complexes (Dorcier et al., 2005).
Chemical Reactivity and Coordination Chemistry
Chemical Reactivity of Ruthenium(II) Complexes
The multifaceted chemistry of [(Cymene)RuCl2]2 and PCy3 complexes has been investigated, revealing various reaction pathways and product formations, essential for understanding the reactivity and potential applications of Ruthenium(II) complexes (Solari et al., 2009).
Binuclear Ru(II)-1-Naphthylhydrazine Complexes
The synthesis, structural analysis, and biological activity evaluation of binuclear Ru(II)-1-Naphthylhydrazine complexes offer insights into their potential applications in cancer therapy (Eichhorn et al., 2022).
Mecanismo De Acción
Target of Action
The primary targets of [Rucl(P-cymene)((S)-xylbinap)]CL are cancer cells, particularly breast cancer cells . The compound has shown efficient cytotoxicity in breast cancer cells .
Mode of Action
This compound interacts with its targets by inducing apoptosis . This is a process where cells undergo programmed cell death, which is a crucial mechanism in preventing the proliferation of cancer cells .
Biochemical Pathways
It is known that the compound induces apoptosis, which involves a series of biochemical events leading to changes in cell morphology, including cell shrinkage, nuclear fragmentation, chromatin condensation, and chromosomal dna fragmentation .
Pharmacokinetics
The compound’s cytotoxicity in breast cancer cells suggests that it can be absorbed and distributed to the site of action .
Result of Action
The result of this compound’s action is the induction of apoptosis in breast cancer cells, leading to their death . This results in the inhibition of tumor growth and potentially the regression of the tumor .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
[1-[2-bis(3,5-dimethylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphane;dichlororuthenium;1-methyl-4-propan-2-ylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H48P2.C10H14.2ClH.Ru/c1-33-21-34(2)26-43(25-33)53(44-27-35(3)22-36(4)28-44)49-19-17-41-13-9-11-15-47(41)51(49)52-48-16-12-10-14-42(48)18-20-50(52)54(45-29-37(5)23-38(6)30-45)46-31-39(7)24-40(8)32-46;1-8(2)10-6-4-9(3)5-7-10;;;/h9-32H,1-8H3;4-8H,1-3H3;2*1H;/q;;;;+2/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBZXDZCPCDMKJU-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)C.CC1=CC(=CC(=C1)P(C2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)P(C6=CC(=CC(=C6)C)C)C7=CC(=CC(=C7)C)C)C8=CC(=CC(=C8)C)C)C.Cl[Ru]Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C62H62Cl2P2Ru | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1041.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
944451-25-6 | |
| Record name | [1,1′-(1S)-[1,1′-Binaphthalene]-2,2′-diylbis[1,1-bis(3,5-dimethylphenyl)phosphine-κP]]dichloro[(1,2,3,4,5,6-η)-1-methyl-4-(1-methylethyl)benzene]ruthenium | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=944451-25-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chloro{(S)-(-)-2,2'-bis[di(3,5-xylyl)phosphino]-1,1'-binaphthyl}(p-cymene)ruthenium(II) chloride [RuCl(p-cymene)((S)-xylbinap)]Cl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(4-ethylpiperazin-1-yl)methanone](/img/structure/B2912455.png)


![2-(2-Methoxyethyl)-4,7,8-trimethyl-6-(1-phenylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2912459.png)
![2-phenyl-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)acetamide](/img/structure/B2912460.png)

![5-chloro-N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)thiophene-2-carboxamide](/img/structure/B2912465.png)
![2-((4-bromophenyl)amino)-2-oxoethyl 4-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)butanoate](/img/structure/B2912466.png)

![Diethyl 2-(2-oxo-2-{4-[3-(trifluoromethyl)phenyl]piperazino}ethyl)malonate](/img/structure/B2912471.png)
![9-(sec-butyl)-3-(2-methoxyphenoxy)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2912472.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-2,3-dimethoxybenzamide](/img/structure/B2912474.png)